5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide
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Overview
Description
5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, a pyrazolo[1,5-a]pyridine ring, and a nicotinamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
They can inhibit the activity of their target proteins, thereby interfering with the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK2 affects the MAP kinase signal transduction pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CDK2, the compound can disrupt the normal functioning of these processes .
Result of Action
The inhibition of CDK2 by this compound can lead to the disruption of the cell cycle, potentially causing cell death . This makes the compound a potential candidate for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide has beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Cyclin-dependent kinase 2 in humans .
Cellular Effects
It is known that compounds of this class can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide typically involves multi-step reactions. One common approach is the condensation of 5-bromo-3-chloropyridine with pyrazole derivatives under basic conditions to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazolo[1,5-a]pyridine ring can participate in coupling reactions with various reagents
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Similar in structure but with a pyrimidine ring instead of a nicotinamide moiety.
Pyrazolo[1,5-a]pyrimidines: A broader class of compounds with similar core structures but different substituents.
Uniqueness
5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is unique due to its specific combination of a bromine atom, a pyrazolo[1,5-a]pyridine ring, and a nicotinamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-12-5-10(6-16-9-12)14(20)17-7-11-8-18-19-4-2-1-3-13(11)19/h1-6,8-9H,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUAKKRPJLBYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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